molecular formula C22H17F4N3O4 B1681738 Setileuton CAS No. 910656-27-8

Setileuton

Cat. No. B1681738
CAS RN: 910656-27-8
M. Wt: 463.4 g/mol
InChI Key: MAOIDRRXRLYJNV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Setileuton, also known as MK-0633, is a selective inhibitor of the 5-lipoxygenase enzyme . It was under investigation for the treatment of asthma and atherosclerosis .


Molecular Structure Analysis

Setileuton has a molecular formula of C22H17F4N3O4 . Its average mass is 463.382 Da and its mono-isotopic mass is 463.115509 Da .

Mechanism of Action

Setileuton works by selectively inhibiting the 5-lipoxygenase enzyme . This enzyme catalyzes the formation of leukotrienes from arachidonic acid . By inhibiting this enzyme, Setileuton can potentially reduce inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .

properties

CAS RN

910656-27-8

Product Name

Setileuton

Molecular Formula

C22H17F4N3O4

Molecular Weight

463.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one

InChI

InChI=1S/C22H17F4N3O4/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13/h3-10,31H,2,11H2,1H3,(H,27,29)/t21-/m0/s1

InChI Key

MAOIDRRXRLYJNV-NRFANRHFSA-N

Isomeric SMILES

CC[C@](C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O

SMILES

CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O

Canonical SMILES

CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(4-fluorophenyl)-7-(((5-(1-hydroxy-1-(trifluoromethyl)propyl)-1,3,4-oxadiazol-2-yl)amino)methyl)-2H-1-benzopyran-2-one
setileuton

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setileuton
Reactant of Route 2
Reactant of Route 2
Setileuton
Reactant of Route 3
Reactant of Route 3
Setileuton
Reactant of Route 4
Setileuton
Reactant of Route 5
Reactant of Route 5
Setileuton
Reactant of Route 6
Reactant of Route 6
Setileuton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.